molecular formula C15H18Cl2N2O B8067770 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

Cat. No.: B8067770
M. Wt: 313.2 g/mol
InChI Key: PKEURALWWIZCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a heterocyclic organic compound that contains a piperidine ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylamine with 2-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with piperidine to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The oxazole ring and chlorophenyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both piperidine and oxazole rings in its structure, which imparts distinct chemical and biological properties. The combination of these rings with the chlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;/h3-6,10,12,17H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEURALWWIZCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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